3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a benzohydrazide derivative featuring a methoxy group (-OCH₃) at the 3-position of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. Benzohydrazides are a class of compounds known for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and coordination chemistry applications .
Properties
IUPAC Name |
3-methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-11-4-2-3-9(7-11)13(21)20-19-12-8-10(5-6-18-12)14(15,16)17/h2-8H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAHIIFDWUDXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, is treated with sodium methoxide to yield the corresponding methoxy-substituted pyridine derivative.
Hydrazide Formation: The methoxy-substituted pyridine derivative is then reacted with hydrazine hydrate to form the pyridinyl hydrazide intermediate.
Coupling with Benzoyl Chloride: The pyridinyl hydrazide intermediate is coupled with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product, 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Antithrombotic Properties
Research indicates that compounds with similar structures exhibit antithrombotic properties by acting as inverse agonists at the 5-HT2A receptor. This receptor plays a crucial role in platelet activation and aggregation. For instance, studies involving related compounds demonstrated that modifications to the molecular structure can enhance selectivity and efficacy against platelet aggregation, suggesting a potential application for 3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide in treating thrombotic disorders .
Anticancer Activity
The compound's structural features may also contribute to anticancer activities. Compounds with trifluoromethyl groups are known to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that hydrazide derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Interaction with Biological Targets
The mechanism through which this compound exerts its effects involves binding to specific receptors or enzymes within biological systems. For example, its interaction with the 5-HT2A receptor could modulate serotonin signaling pathways, impacting platelet function and potentially reducing thrombosis risk .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications to both the benzohydrazide and pyridine moieties can significantly influence its pharmacological profile, including potency and selectivity for target receptors .
Case Study on Antithrombotic Activity
A study focused on a series of phenyl pyrazole derivatives highlighted the importance of structural modifications in enhancing antiplatelet activity. The findings suggested that incorporating a trifluoromethyl group could improve binding affinity for the 5-HT2A receptor while minimizing off-target effects .
Investigation into Anticancer Properties
Another research initiative explored hydrazone derivatives as potential anticancer agents, demonstrating that specific substitutions led to increased cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound could be effective in targeting cancer cells through apoptosis induction mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzohydrazide Core
Methoxy vs. Trifluoromethyl Substitution
- 3-Methoxy Substituent : The methoxy group in the target compound may enhance solubility due to its polar nature, compared to electron-withdrawing groups like -CF₃. For example, 3-(trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS 883010-17-1) exhibits dual -CF₃ groups, which likely increase lipophilicity and influence binding to hydrophobic enzyme pockets .
- Biological Implications : Methoxy-substituted benzohydrazides (e.g., derivatives in ) demonstrate antibacterial activity against pathogens like Staphylococcus aureus (zone of inhibition: 19–25 mm), whereas -CF₃-substituted analogues show stronger AChE inhibition (IC₅₀: 27.04–106.75 µM) .
Pyridine Ring Modifications
- 4-Trifluoromethyl Pyridine: The -CF₃ group at the pyridine’s 4-position is a common feature in enzyme inhibitors.
- Ethylidene-Linked Analogues : (E)-3-methoxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide (C₁₅H₁₅N₃O₂) adopts a planar conformation due to the ethylidene spacer, which may reduce enzymatic stability compared to direct hydrazide linkages .
Antibacterial Activity
- Methoxy-Sulfonyl Derivatives: Compounds like (E)-4-((3-methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substitutedbenzylidene)benzohydrazides exhibit antibacterial activity (ZI: 19–25 mm) against Escherichia coli and Pseudomonas aeruginosa.
- Trifluoromethyl Derivatives : These compounds are less documented for antibacterial effects but show prominence in enzyme inhibition, suggesting substituent-dependent activity divergence .
Enzyme Inhibition
- AChE and Butyrylcholinesterase (BuChE) Inhibition : N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides (C1–C18 alkyl chains) inhibit AChE with IC₅₀ values as low as 27.04 µM, outperforming rivastigmine in some cases. The target compound’s methoxy group may reduce potency compared to -CF₃ but improve selectivity .
- Structural Determinants : Molecular docking studies indicate that longer alkyl chains (e.g., C13–C15) in trifluoromethyl derivatives optimize hydrophobic interactions with AChE’s active site, whereas methoxy groups may favor hydrogen bonding .
Comparative Data Table
Biological Activity
3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H15F3N4O2
- Molecular Weight : 368.31 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.
Research indicates that the compound exhibits a range of biological activities, primarily through its interactions with specific enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and may contribute to its binding affinity with biological targets.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
-
c-MET Kinase Inhibition :
- Studies on related hydrazine derivatives indicate potential inhibitory effects on c-MET kinase, an important target in cancer therapy. For instance, some derivatives showed over 50% inhibition at concentrations around 20 μM . This could imply that this compound might possess similar inhibitory properties.
Biological Activity Data
The following table summarizes the biological activities and their respective IC50 values for related compounds:
| Compound Name | Target | IC50 (μM) |
|---|---|---|
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | AChE | 10.4 |
| 4-Oxo-4H-furo[2,3-h]chromene derivatives | BChE | 7.7 |
| N-substituted benzoylhydrazines | c-MET kinase | 8.1 |
| N-substituted benzoylhydrazines | SMO receptor | 0.060 |
Case Studies and Research Findings
-
In vitro Studies :
- A study evaluating various hydrazone derivatives indicated that modifications in the aromatic system significantly affected enzyme inhibitory activities. The presence of electron-withdrawing groups like trifluoromethyl improved interaction with target enzymes, supporting the hypothesis for the activity of this compound .
- Cell Proliferation Assays :
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
